BRAF inhibitor
Übersicht
Beschreibung
BRAF inhibitor is a complex organic compound belonging to the class of aryl-phenylketones This compound is characterized by its unique structure, which includes fluorinated aromatic rings and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BRAF inhibitor involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Fluorination: The aromatic rings are fluorinated using suitable fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
BRAF inhibitor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
BRAF inhibitor has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of BRAF inhibitor involves its interaction with specific molecular targets. It is known to inhibit serine/threonine-protein kinase B-raf, a key enzyme involved in cell signaling pathways. By inhibiting this kinase, the compound can disrupt cell proliferation and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2,4-difluoro-3-[(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]phenyl}ethanesulfonamide
- Dichlorotetrakis [3,5-difluoro-2-(2-pyridinyl)phenyl]diiridium (III)
Uniqueness
BRAF inhibitor stands out due to its unique combination of fluorinated aromatic rings and a sulfonamide group, which confer distinct chemical and biological properties. Its ability to inhibit specific kinases makes it a valuable compound in cancer research, distinguishing it from other similar compounds .
Biologische Aktivität
BRAF inhibitors are a class of targeted therapies that specifically inhibit the activity of the BRAF protein, particularly the mutant BRAF V600E variant, which is implicated in various cancers, most notably melanoma. This article discusses the biological activity of BRAF inhibitors, their mechanisms of action, clinical efficacy, and resistance patterns, supported by data tables and case studies.
BRAF is part of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell division, differentiation, and secretion. Mutations in BRAF lead to constitutive activation of this pathway, promoting oncogenesis. BRAF inhibitors, such as vemurafenib, dabrafenib, and encorafenib, selectively bind to the ATP-binding pocket of mutant BRAF, inhibiting its kinase activity and thereby reducing downstream signaling through MEK and ERK pathways.
Key Mechanisms:
- Inhibition of Kinase Activity: BRAF inhibitors block the phosphorylation activity of mutant BRAF.
- Downregulation of MAPK Pathway: This leads to decreased cell proliferation and increased apoptosis in cancer cells expressing the BRAF V600E mutation .
- Immunomodulatory Effects: Studies indicate that BRAF inhibitors may enhance T-cell activity, increasing cytokine release (e.g., IFNγ), which can contribute to anti-tumor immunity .
Clinical Efficacy
BRAF inhibitors have shown significant clinical efficacy across various cancer types. In melanoma patients with BRAF V600 mutations, these agents have led to substantial improvements in overall survival (OS) and progression-free survival (PFS).
Clinical Data Summary:
Drug | Cancer Type | ORR (%) | Median PFS (months) | Median OS (months) |
---|---|---|---|---|
Vemurafenib | Melanoma | 48 | 5.3 | 13.6 |
Dabrafenib | Melanoma | 51 | 8.8 | 25.0 |
Encorafenib | Melanoma | 62 | 9.5 | 23.0 |
Dabrafenib + Trametinib | Non-small cell lung cancer (NSCLC) | 38 | 12.0 | Not reported |
Vemurafenib | Papillary thyroid cancer | 35 | Not reported | Not reported |
*ORR: Overall Response Rate; PFS: Progression-Free Survival; OS: Overall Survival .
Case Studies
- Hairy Cell Leukemia (HCL): A study demonstrated that patients with HCL harboring the BRAF V600E mutation exhibited a response rate of 96% when treated with BRAF inhibitors like vemurafenib . The treatment led to significant downregulation of genes associated with HCL progression.
- Rechallenge Therapy: A case report highlighted four patients with metastatic melanoma who were rechallenged with BRAF and MEK inhibitors after initial progression on targeted therapy. The rechallenge resulted in a disease control rate (DCR) of 57%, demonstrating that previous responders could benefit from subsequent treatment cycles .
- Combination Therapy: In a clinical trial involving dabrafenib and trametinib for NSCLC patients with BRAF mutations, an overall response rate (ORR) of 38% was observed, suggesting that combination therapy may enhance efficacy compared to monotherapy .
Resistance Mechanisms
Despite initial responses to BRAF inhibitors, resistance often develops due to various mechanisms:
- Secondary Mutations: Alterations in the MAPK pathway can lead to reactivation despite ongoing treatment.
- Paradoxical Activation: In some cases, inhibition can lead to activation of wild-type BRAF or CRAF in cells lacking mutations .
- Tumor Microenvironment Changes: The tumor's microenvironment can adapt to therapy, leading to survival advantages for resistant clones.
Eigenschaften
IUPAC Name |
N-[2,4-difluoro-3-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-2-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O3S/c1-12(2)32(30,31)28-18-6-5-17(23)19(20(18)24)21(29)16-11-27-22-15(16)8-14(10-26-22)13-4-3-7-25-9-13/h3-12,28H,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNCACOTKLUNHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918505-61-0 | |
Record name | PLX4032 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918505610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.